molecular formula C7H11N3S2 B15166968 N-(Prop-2-en-1-yl)-2-sulfanylideneimidazolidine-1-carbothioamide CAS No. 647025-48-7

N-(Prop-2-en-1-yl)-2-sulfanylideneimidazolidine-1-carbothioamide

Cat. No.: B15166968
CAS No.: 647025-48-7
M. Wt: 201.3 g/mol
InChI Key: YRCZNEWHQLSWDT-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-2-sulfanylideneimidazolidine-1-carbothioamide is a heterocyclic compound featuring an imidazolidine core substituted with a sulfanylidene group at position 2 and a carbothioamide group at position 1. The prop-2-en-1-yl (allyl) substituent on the nitrogen atom introduces reactivity typical of allyl groups, such as participation in cycloaddition or alkylation reactions. This compound has garnered attention in organic synthesis and coordination chemistry due to its dual functionality as a ligand and a precursor for bioactive molecules. Its structural attributes enable regioselective reactions and metal coordination, as evidenced in studies of indole alkaloid synthesis and copper/cobalt complex formation .

Properties

CAS No.

647025-48-7

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

N-prop-2-enyl-2-sulfanylideneimidazolidine-1-carbothioamide

InChI

InChI=1S/C7H11N3S2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12)

InChI Key

YRCZNEWHQLSWDT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)N1CCNC1=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2-Phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide

This sulfonamide derivative replaces the imidazolidine-thioamide core with a sulfonamide group attached to a phenyl-ethene backbone. Key differences include:

  • Electronic Effects : The sulfonamide group is less electron-donating than the sulfanylidene group, reducing nucleophilicity at the sulfur center.
  • Reactivity : Unlike the target compound, sulfonamides are less prone to participate in metal coordination but exhibit superior stability under acidic conditions.
  • Applications : Primarily used as intermediates in drug discovery, contrasting with the target compound’s role in regioselective indole synthesis .

Table 1: Functional Group Comparison

Property Target Compound 2-Phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide
Core Structure Imidazolidine-thioamide Phenyl-ethene-sulfonamide
Key Functional Groups Sulfanylidene, Carbothioamide Sulfonamide, Allyl
Metal Coordination High (Cu/Co complexes) Low
Stability in Acid Moderate High

Coordination Chemistry Analogues

Substituted Hydrazinecarbothioamide-Copper Complexes

Compounds like 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide form stable copper(II) nitrate complexes. Comparisons include:

  • Ligand Efficiency : The imidazolidine-thioamide core in the target compound provides a rigid scaffold for metal binding, whereas hydrazinecarbothioamide derivatives rely on flexible Schiff base linkages.
  • Biological Activity : Copper complexes of both compounds show antimicrobial properties, but the target compound’s complexes exhibit enhanced stability due to the imidazolidine ring’s rigidity .

Table 2: Coordination Properties

Property Target Compound Complexes Hydrazinecarbothioamide-Copper Complexes
Ligand Type Bidentate (S, N donors) Tridentate (N, S, O donors)
Stability (log K) 8.2 ± 0.3 (Cu) 7.5 ± 0.2 (Cu)
Thermal Decomposition (°C) 220–240 190–210

Table 3: Reactivity Comparison

Substrate Product (Yield) Key Factor Affecting Selectivity
Target Compound + 1 5a (51%), 6a (12%) Steric effects of substituents on N-allyl group
N-Allylthiourea + 1 Mixture (≤30% total yield) Lack of rigid scaffold for transition-state control

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